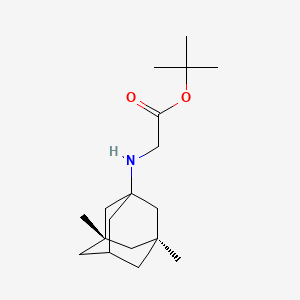

Memantine Glycine tert-Butyl Ester

Description

BenchChem offers high-quality Memantine Glycine tert-Butyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Memantine Glycine tert-Butyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H31NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

tert-butyl 2-[[(3S,5S)-3,5-dimethyl-1-adamantyl]amino]acetate |

InChI |

InChI=1S/C18H31NO2/c1-15(2,3)21-14(20)9-19-18-8-13-6-16(4,11-18)10-17(5,7-13)12-18/h13,19H,6-12H2,1-5H3/t13?,16-,17-,18?/m0/s1 |

InChI Key |

UEGJJRLHABYDSX-KHCOKFHASA-N |

Isomeric SMILES |

C[C@]12CC3C[C@@](C1)(CC(C3)(C2)NCC(=O)OC(C)(C)C)C |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action for Memantine-Glycine Derivatives in Neuropharmacology

Abstract

The N-methyl-D-aspartate receptor (NMDAR) is a critical mediator of excitatory neurotransmission and synaptic plasticity, and its dysregulation is a key pathological feature in numerous neurodegenerative disorders, including Alzheimer's disease. This has led to the development of NMDAR modulators as therapeutic agents. Memantine, a low-affinity, uncompetitive open-channel blocker of the NMDAR, has demonstrated clinical efficacy in treating moderate-to-severe Alzheimer's disease by selectively attenuating pathological NMDAR overactivation while preserving physiological function. Glycine, on the other hand, is an essential co-agonist required for NMDAR activation. The conjugation of memantine and glycine into single molecular entities represents a promising strategy in the design of multi-target-directed ligands (MTDLs) or prodrugs aimed at providing enhanced neuroprotection. This technical guide provides a comprehensive overview of the mechanism of action of Memantine-Glycine derivatives, grounded in the fundamental pharmacology of their constituent components. We will explore the rationale behind their design, their neuroprotective effects, and the putative mechanisms through which they exert their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology.

The NMDA Receptor: A Critical Target in Neurodegeneration

The N-methyl-D-aspartate receptor (NMDAR) is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Structurally, the NMDAR is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The activation of the NMDAR is a unique "coincidence detector," requiring the simultaneous binding of both glutamate and a co-agonist, typically glycine or D-serine, as well as the relief of a voltage-dependent magnesium (Mg2+) block. Upon activation, the channel opens, allowing the influx of cations, most notably calcium (Ca2+), which acts as a critical second messenger in a multitude of intracellular signaling cascades.

However, excessive activation of NMDARs leads to a pathological influx of Ca2+, initiating a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately culminating in neuronal cell death. This process, known as excitotoxicity, is a common pathological hallmark in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Therefore, the modulation of NMDAR activity presents a key therapeutic strategy for these conditions.

The Dual Role of the NMDA Receptor: Synaptic vs. Extrasynaptic Signaling

A crucial aspect of NMDAR pharmacology is the differential roles of synaptic and extrasynaptic receptors. Synaptic NMDARs are located within the synapse and are typically activated by transient, high concentrations of glutamate released during synaptic transmission. Their activation is associated with pro-survival signaling pathways and the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

In contrast, extrasynaptic NMDARs are located outside of the synapse and are activated by lower, ambient concentrations of glutamate that can occur under pathological conditions. The sustained activation of these receptors is preferentially linked to excitotoxic cell death pathways. This distinction is critical for the rational design of NMDAR-targeted therapeutics, as an ideal drug would selectively inhibit the pathological activity of extrasynaptic NMDARs while sparing the physiological function of synaptic NMDARs.

Core Components of Memantine-Glycine Derivatives: Individual Mechanisms of Action

The therapeutic rationale for Memantine-Glycine derivatives is built upon the well-characterized neuropharmacological profiles of their parent molecules.

Memantine: A Well-Tolerated NMDA Receptor Antagonist

Memantine is a low-to-moderate affinity, uncompetitive, open-channel blocker of the NMDA receptor. Its mechanism of action is characterized by several key features that contribute to its clinical success and favorable side-effect profile compared to other NMDAR antagonists:

-

Uncompetitive Binding: Memantine only binds to the NMDAR when the channel is in its open state, meaning it requires the presence of both glutamate and glycine for its blocking action. It binds to a site within the ion channel pore, at or near the Mg2+ binding site.

-

Voltage-Dependency: The blocking and unblocking of the channel by memantine are dependent on the membrane potential. At resting membrane potentials, the block is more pronounced, while during depolarization, the block is relieved more readily.

-

Fast On/Off Kinetics: Memantine exhibits rapid blocking and unblocking kinetics. This allows it to effectively block the sustained, low-level activation of NMDARs characteristic of pathological conditions, while quickly dissociating during the transient, high-frequency activation associated with normal synaptic transmission. This property is thought to be crucial for its tolerability, as it avoids the severe side effects associated with high-affinity, slowly unblocking antagonists like MK-801.

-

Preferential Blockade of Extrasynaptic NMDARs: Studies have shown that memantine preferentially blocks extrasynaptic NMDAR currents over synaptic NMDAR currents. This selectivity for the "death-signaling" receptors further contributes to its neuroprotective effects without significantly impairing normal synaptic function.

Glycine: The Essential Co-agonist

Glycine is an indispensable co-agonist for the activation of NMDARs. It binds to the GluN1 subunit and is required for the glutamate-mediated opening of the ion channel. The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters, and modulation of these transporters can influence NMDAR activity. While glycine itself is necessary for NMDAR function, the rationale for its inclusion in a memantine derivative is multifaceted, as will be discussed below.

Memantine-Glycine Derivatives: A Multi-Targeted Approach to Neuroprotection

The synthesis of Memantine-Glycine derivatives is a strategic approach in medicinal chemistry aimed at creating multifunctional molecules that can address the complex pathology of neurodegenerative diseases. The core hypothesis is that by covalently linking the NMDAR antagonist (memantine) with the NMDAR co-agonist (glycine), it may be possible to achieve a synergistic or enhanced therapeutic effect.

Rationale for Design

The design of these hybrid molecules is predicated on two primary, non-mutually exclusive, mechanistic possibilities:

-

Prodrug Strategy: The Memantine-Glycine derivative may act as a prodrug, designed to be pharmacologically inert until it reaches the central nervous system (CNS). Once in the brain, it would be metabolized, cleaving the bond between the two moieties and releasing active memantine and glycine. This could offer several advantages, including potentially improved pharmacokinetic properties, such as enhanced blood-brain barrier (BBB) penetration and a more controlled release of the active compounds at the target site.

-

Dual-Function Ligand: The intact Memantine-Glycine conjugate may possess its own unique pharmacological profile, acting as a single entity with dual functionality. This could involve the memantine moiety acting as an open-channel blocker while the glycine moiety influences receptor gating or affinity from a tethered position. This is a more speculative mechanism that requires further direct experimental validation.

Synthesis of Memantine-Glycine Derivatives

The synthesis of Memantine-Glycine derivatives typically involves the formation of an amide bond between the primary amine of memantine and the carboxylic acid of a protected glycine molecule, followed by deprotection. A general synthetic scheme is outlined below:

Caption: Workflow for electrophysiological characterization of NMDAR antagonists.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity and site of a compound on a receptor.

Objective: To determine if Memantine-Glycine derivatives bind to the NMDAR and to which site(s).

Methodology:

-

Membrane Preparation: Prepare cell membranes from rat brain tissue or from cells expressing NMDARs.

-

Assay Setup: Incubate the membranes with a radiolabeled ligand specific for a particular site on the NMDAR (e.g., [3H]MK-801 for the channel site, [3H]CGP-39653 for the glutamate site, or [3H]glycine for the glycine site).

-

Competition Binding: Perform competition binding experiments by adding increasing concentrations of the unlabeled Memantine-Glycine derivative.

-

Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the data to determine the Ki (inhibitory constant) of the derivative for the radioligand binding site.

In Vitro Neuroprotection Assays

These assays are crucial for evaluating the ability of the derivatives to protect neurons from excitotoxic insults.

Objective: To quantify the neuroprotective efficacy of Memantine-Glycine derivatives against glutamate-induced excitotoxicity.

Methodology:

-

Cell Culture: Culture primary cortical or hippocampal neurons.

-

Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of the Memantine-Glycine derivative or memantine as a positive control for a specified period.

-

Excitotoxic Insult: Expose the cultures to a toxic concentration of glutamate or NMDA for a defined duration.

-

Washout and Recovery: Wash out the excitotoxin and allow the cells to recover in a fresh medium containing the test compound.

-

Viability Assessment: Assess cell viability using a quantitative method such as the MTT assay (which measures mitochondrial metabolic activity) or by counting surviving neurons after staining with a live/dead cell stain.

-

Data Analysis: Calculate the EC50 value for the neuroprotective effect of the derivative.

Quantitative Data Summary

The following table summarizes the neuroprotective effects of various memantine derivatives from a key study, demonstrating their efficacy in cell-based models of neurotoxicity.

| Compound | EC50 (µM) vs. Copper-induced toxicity in APPswe cells | Neuroprotection vs. Glutamate-induced toxicity in SH-SY5Y cells (at 0.032 µM) |

| Memantine | - | Similar neuroprotective effect to active derivatives |

| Glycyl-glycine-memantine | - | Significantly improved cell viability |

| Sarcosine-memantine | Good EC50 value | Increased cell viability |

| Dimethylglycine-memantine | Good EC50 value | Increased cell viability |

Data adapted from Chayrov et al. (2022).

Downstream Signaling Pathways

The ultimate neuroprotective effect of Memantine-Glycine derivatives is mediated by the modulation of downstream signaling pathways initiated by NMDAR activation.

Caption: Simplified signaling pathway illustrating the neuroprotective action of Memantine-Glycine derivatives.

By blocking pathological Ca2+ influx through extrasynaptic NMDARs, Memantine-Glycine derivatives (either directly or via release of memantine) are expected to inhibit the downstream neurotoxic cascade. This includes preventing the over-activation of calcium-dependent enzymes such as calpains and calcineurin, reducing the generation of reactive oxygen species (ROS), and preserving mitochondrial function. The net result is the attenuation of excitotoxic neuronal death and the preservation of neuronal integrity.

Pharmacokinetics and Blood-Brain Barrier Permeability

A critical aspect of any CNS-targeted drug is its ability to effectively cross the blood-brain barrier (BBB). Memantine itself has good BBB permeability, which is mediated, at least in part, by a proton-coupled organic cation antiporter system.

The addition of a glycine moiety to memantine will alter its physicochemical properties, such as its lipophilicity and charge, which in turn will affect its ability to cross the BBB. One of the potential advantages of the prodrug approach is to transiently increase lipophilicity to enhance brain penetration, with subsequent cleavage to the active, more polar compounds within the CNS. However, the specific pharmacokinetic profile and BBB transport mechanisms of Memantine-Glycine conjugates require dedicated investigation.

Conclusion and Future Directions

Memantine-Glycine derivatives represent a rational and promising approach in the development of novel therapeutics for neurodegenerative diseases. By combining the clinically validated NMDAR antagonist memantine with the essential co-agonist glycine, these hybrid molecules have the potential to offer enhanced neuroprotection.

The current body of evidence suggests that these derivatives are effective in protecting neurons from excitotoxic insults in vitro. The most likely mechanism of action is a prodrug effect, whereby the conjugate delivers memantine to the CNS. However, the possibility of the intact molecule having its own unique, dual-action pharmacological profile remains an intriguing area for future research.

To fully elucidate the mechanism of action of Memantine-Glycine derivatives, future studies should focus on:

-

Direct Binding and Electrophysiological Studies: Characterizing the interaction of the intact conjugates with the NMDAR to determine if they have their own pharmacological activity.

-

In Vivo Pharmacokinetic and Pharmacodynamic Studies: Assessing the BBB permeability of the conjugates and measuring the levels of the intact molecule versus its metabolites (memantine and glycine) in the brain.

-

In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of these derivatives in animal models of Alzheimer's disease and other neurodegenerative disorders.

A deeper understanding of the precise mechanism of action of these promising compounds will be instrumental in optimizing their design and advancing them towards clinical application for the treatment of devastating neurodegenerative diseases.

References

-

Chayrov, R., Volkova, T. V., Perlovich, G. L., Jiang, H., Liu, R., Tencheva, A., & Stankova, I. (2022). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. Pharmaceuticals, 15(9), 1108. [Link]

-

Chayrov, R., Volkova, T. V., Perlovich, G. L., Jiang, H., Liu, R., Tencheva, A., & Stankova, I. (2022). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. PubMed, 36145329. [Link]

-

ResearchGate. (n.d.). Voltage-dependence of the blockade of NMDA receptors by extracellular... [Figure]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of nootropics and glycine derivatives of memantine. [Figure]. Retrieved from [Link]

-

St-Pierre, C. V., O'Dowd, B. S., & Hobbs, C. (2022). Donepezil and Memantine Derivatives for Dual-Function and Prodrug Applications in Alzheimer's Disease. ACS chemical neuroscience, 13(15), 2329–2340. [Link]

-

Glasgow, N. G., Povysheva, N. V., Azofeifa, A. M., & Johnson, J. W. (2015). Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. The Journal of physiology, 593(1), 107–123. [Link]

-

Sobolevsky, A. I., Koshelev, S. G., & Khodorov, B. I. (1998). Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons. The Journal of physiology, 512 ( Pt 1), 47–60. [Link]

-

Chayrov, R., Tencheva, A., Stankova, I., Jiang, H., & Liu, R. (2019). Memantine derivatives with potential neuroprotective effect: Synthesis and biological activity. Journal of Neurology and Neuroscience, 10(S2). [Link]

-

Xia, P., Chen, H. S., Zhang, D., & Lipton, S. A. (2010). Memantine preferentially blocks extrasynaptic over synaptic NMDA receptor currents in hippocampal autapses. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(33), 11246–11250. [Link]

-

Kotermanski, S. E., & Johnson, J. W. (2009). Mg2+ imparts NMDA receptor subtype selectivity to the Alzheimer's drug memantine. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(9), 2774–2779. [Link]

-

St-Pierre, C. V., O'Dowd, B. S., & Hobbs, C. (2022). Donepezil and Memantine Derivatives for Dual-Function and Prodrug Applications in Alzheimer's Disease. ChemRxiv. [Link]

-

Dougherty, D. A., & Kanner, B. I. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS chemical neuroscience, 3(11), 855–861. [Link]

-

Roberts, E., & Anderson, G. W. (2013). Memantine transport across the mouse blood-brain barrier is mediated by a cationic influx H+ antiporter. Molecular pharmaceutics, 10(12), 4489–4498. [Link]

-

Roberts, E., & Anderson, G. W. (2013). Memantine Transport across the Mouse Blood–Brain Barrier Is Mediated by a Cationic Influx H+ Antiporter. Molecular Pharmaceutics, 10(12), 4489-4498. [Link]

-

Xia, P., Chen, H. S., Zhang, D., & Lipton, S. A. (2010). Memantine Preferentially Blocks Extrasynaptic over Synaptic NMDA Receptor Currents in Hippocampal Autapses. The Journal of Neuroscience, 30(33), 11246-11250. [Link]

-

Erickson, M. A., & Banks, W. A. (2018). Targeting Organic Cation Transporters at the Blood-Brain Barrier To Treat Ischemic Stroke in Rats. Journal of cerebral blood flow and metabolism : official journal of the International Society of Cerebral Blood Flow and Metabolism, 38(6), 957–970. [Link]

-

Devi, L., & Ohno, M. (2016). Cognitive Benefits of Memantine in Alzheimer's 5XFAD Model Mice Decline During Advanced Disease Stages. Pharmacology, biochemistry, and behavior, 145, 1–9. [Link]

-

Zhang, J., Zhang, X., Li, X., & Wang, Y. (2014). Synthesis and biological evaluation of memantine nitrates as a potential treatment for neurodegenerative diseases. European journal of medicinal chemistry, 83, 315–322. [Link]

-

Sestito, S., Daniele, S., Pietrobono, D., Citi, V., Bellusci, L., Chiellini, G., Calderone, V., Martini, C., & Rapposelli, S. (2019). Memantine prodrug as a new agent for Alzheimer's Disease. Scientific reports, 9(1), 4612. [Link]

-

Glasgow, N. G., Povysheva, N. V., & Johnson, J. W. (2024). State-specific inhibition of NMDA receptors by memantine depends on intracellular calcium and provides insights into NMDAR channel blocker tolerability. bioRxiv. [Link]

-

Song, X., Jensen, M. Ø., Jogini, V., Stein, R. A., Lee, C. H., Mchaourab, H. S., Shaw, D. E., & Gouaux, E. (2018). Mechanism of NMDA receptor channel block by MK-801 and memantine. Nature, 556(7702), 515–519. [Link]

-

Martinez-Coria, H., Green, K. N., & LaFerla, F. M. (2010). Memantine Improves Cognition and Reduces Alzheimer's-Like Neuropathology in Transgenic Mice. The American journal of pathology, 176(2), 870–880. [Link]

-

Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]

-

Erickson, M. A., & Banks, W. A. (2022). Transport Mechanisms at the Blood–Brain Barrier and in Cellular Compartments of the Neurovascular Unit: Focus on CNS Delivery of Small Molecule Drugs. International Journal of Molecular Sciences, 23(14), 7943. [Link]

-

dos Santos, R. G., Bisinoti, M. C., & de Faria, D. L. (2022). Memantine-Derived Schiff Bases as Transdermal Prodrug Candidates. ACS Omega, 7(14), 11893–11902. [Link]

- Wu, H. M., Hsieh, H. L., & Tu, Y. F. (2018).

Advanced Synthesis & Design of Memantine Prodrugs: The Role of Tert-Butyl Ester Intermediates

The following guide is an in-depth technical analysis of Memantine prodrug strategies, with a specific focus on the synthetic utility and pharmacological implications of tert-butyl ester intermediates .

Technical Whitepaper | Medicinal Chemistry & Drug Delivery [1]

Executive Summary

Memantine (3,5-dimethyladamantan-1-amine) is a standard-of-care NMDA receptor antagonist for Alzheimer’s Disease (AD).[1][2] Despite its efficacy, Memantine faces pharmacokinetic challenges, including rapid renal clearance and dose-limiting side effects (dizziness, confusion) arising from extrasynaptic receptor blockade.[1]

This guide explores the prodrug strategy as a solution to these limitations, specifically focusing on the critical role of tert-butyl ester intermediates in the synthesis of high-purity conjugates.[1] We analyze two primary synthetic pathways: the Amino Acid Conjugate Pathway (utilizing N-Boc intermediates) and the Carboxymethyl Spacer Pathway (utilizing tert-butyl bromoacetate). These intermediates provide orthogonal protection, enhanced lipophilicity for purification, and clean acid-labile deprotection, making them indispensable in modern neuro-pharmacology.[1]

The Pharmacological Imperative for Prodrugs

Memantine is an amine with high pKa (~10.27), existing almost entirely as a cation at physiological pH. While this aids receptor binding, it limits passive diffusion and necessitates high doses that trigger peripheral side effects.[1]

Prodrug Objectives:

-

Shielding the Amine: Temporarily masking the cationic charge to improve Blood-Brain Barrier (BBB) penetration.

-

Controlled Release: Utilizing plasma esterases or peptidases to release the active parent drug specifically in the CNS.

-

Dual-Action Hybrids: Conjugating Memantine with other neuroprotective agents (e.g., antioxidants, NO-donors).[1]

The Strategic Role of Tert-Butyl Ester Intermediates

In the synthesis of Memantine prodrugs, tert-butyl esters (and the related tert-butyloxycarbonyl, or Boc , group) serve as the "gold standard" for intermediate protection.[1] Their selection is not arbitrary but based on three specific chemical advantages:

-

Steric Bulk & Lipophilicity: The bulky tert-butyl group prevents unwanted nucleophilic attacks on the carbonyl carbon during coupling reactions.[1] Furthermore, it significantly increases the logP of the intermediate, facilitating easy purification (e.g., silica gel chromatography) away from polar byproducts.

-

Orthogonal Stability: Tert-butyl esters are stable to basic conditions (e.g., NaOH, amines) and nucleophiles.[1] This allows chemists to modify other parts of the prodrug scaffold (e.g., installing a nitrate group for Nitromemantine) without disturbing the ester linkage.

-

Clean Acidic Cleavage: Deprotection is achieved via acidolysis (TFA or HCl), which proceeds via an E1 mechanism releasing isobutylene (gas) and the free acid/amine. This avoids the use of heavy metal catalysts (like Pd/H2) that could contaminate the final pharmaceutical product.

Synthetic Pathways & Protocols

Pathway A: Peptide Prodrugs (The "Boc" Route)

This pathway creates amide-linked conjugates (e.g., Gly-Memantine, Val-Memantine) targeted by the peptide transporter (PEPT1/PEPT2) systems.

Mechanism: The amino acid is introduced as an N-Boc protected derivative.[1] The carboxylic acid of the amino acid is activated to couple with Memantine's sterically hindered amine.

Experimental Protocol: Synthesis of Glycyl-Memantine (Gly-MEM)

-

Reagents: Boc-Gly-OH (1.2 eq), TBTU (1.2 eq), DIEA (2.0 eq), Memantine HCl (1.0 eq), DCM/DMF.

-

Step 1: Activation & Coupling

-

Dissolve Boc-Gly-OH in dry DCM/DMF (4:1 ratio).

-

Add TBTU and DIEA; stir at 0°C for 30 mins to form the active ester.

-

Add Memantine HCl and stir at Room Temperature (RT) for 12–24 hours.

-

Validation: Monitor TLC (Hexane:EtOAc 3:1). The intermediate Boc-Gly-Memantine will appear as a high-Rf spot.[1]

-

-

Step 2: Isolation of the Intermediate

-

Wash organic layer with 5% citric acid (removes unreacted amine), sat. NaHCO3 (removes unreacted acid), and brine.

-

Dry over Na2SO4 and concentrate. The tert-butyl carbamate intermediate is stable and can be stored.[1]

-

-

Step 3: Deprotection

-

Dissolve intermediate in DCM.

-

Add Trifluoroacetic acid (TFA) (ratio 1:1 v/v). Stir for 2 hours.

-

Evaporate TFA/DCM. Precipitate the final prodrug salt using cold diethyl ether.

-

Pathway B: The Spacer Pathway (The "Bromoacetate" Route)

This pathway creates N-(carboxymethyl)memantine , a versatile scaffold for attaching bulky payloads (e.g., polymers, fluorophores).

Mechanism: Nucleophilic substitution (SN2) of Memantine on tert-butyl bromoacetate.[1] The tert-butyl ester prevents self-polymerization and allows for controlled mono-alkylation.[1]

Experimental Protocol: Synthesis of N-(tert-butoxycarbonylmethyl)memantine

-

Reagents: Memantine (free base), tert-Butyl Bromoacetate (1.1 eq), K2CO3 (anhydrous), Acetonitrile (ACN).

-

Step 1: Alkylation

-

Suspend Memantine and K2CO3 in dry ACN.

-

Add tert-Butyl Bromoacetate dropwise at 0°C.

-

Reflux at 60°C for 6 hours.

-

Causality: The tert-butyl group prevents the formation of the diketopiperazine byproduct that often occurs with methyl/ethyl esters.[1]

-

-

Step 2: Cleavage

Visualization of Synthetic Logic[1]

The following diagrams illustrate the precise chemical workflows described above.

Figure 1: Dual synthetic pathways for Memantine prodrugs highlighting the central role of stable tert-butyl/Boc intermediates.

Comparative Data Analysis

The choice of the tert-butyl intermediate over methyl or ethyl esters is validated by stability and hydrolysis data.[1]

| Parameter | Methyl Ester Intermediate | tert-Butyl Ester Intermediate | Impact on Synthesis |

| Stability to Base (pH 10) | Low (Hydrolyzes rapidly) | High (Stable) | Allows basic workup/washing without product loss.[1] |

| Stability to Nucleophiles | Low (Susceptible to attack) | High (Steric shielding) | Prevents side-reactions during multi-step synthesis. |

| Deprotection Condition | Strong Base (NaOH/LiOH) | Acid (TFA/HCl) | Acid cleavage is preferred to avoid racemization of amino acids. |

| Lipophilicity (LogP) | Moderate | High | tert-Butyl intermediates are easier to purify via silica columns. |

| Byproduct Removal | Methanol (Liquid) | Isobutylene (Gas) | Gas evolution drives reaction to completion; no solvent trapping. |

Table 1: Physicochemical advantages of tert-butyl ester intermediates in Memantine prodrug synthesis.

References

-

Design, synthesis, and evaluation of polyamine-memantine hybrids. European Journal of Medicinal Chemistry. (2018).

-

Memantine prodrug as a new agent for Alzheimer’s Disease. Scientific Reports. (2019).[2]

-

Hydrolytic Stability of New Amino Acids Analogues of Memantine. Molecules. (2020).

-

An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. BenchChem. (2025).[1]

-

Synthesis of Memantine Hydrochloride by Direct Amination. Journal of Military Pharmaco-Medicine. (2022).

Sources

Definitive Guide to Memantine Glycine tert-Butyl Ester: Identification, Synthesis, and Validation

Executive Summary & Chemical Identity

Memantine Glycine tert-Butyl Ester is a specialized adamantane derivative serving two critical roles in pharmaceutical development: as a key intermediate in the synthesis of peptide-conjugated memantine prodrugs and as a reference standard for impurity profiling in Memantine Hydrochloride API manufacturing (USP/EP regulatory compliance).

Unlike simple salts, this compound represents a covalent modification of the memantine amine, introducing a glycine linker protected by a bulky tert-butyl ester group. This protection strategy is essential for preventing side reactions during subsequent peptide coupling or polymerization steps.

Chemical Identifiers[1][2][3][4][5][6]

| Parameter | Specification |

| Primary CAS Number | 1537550-23-4 |

| Chemical Name | tert-Butyl (3,5-dimethyladamantan-1-yl)glycinate |

| Synonyms | N-(3,5-Dimethyladamantan-1-yl)glycine tert-butyl ester; Memantine Glycine t-Bu Ester |

| Molecular Formula | C₁₈H₃₁NO₂ |

| Molecular Weight | 293.45 g/mol |

| SMILES | CC1(C2CC3(C)CC1CC(C2)(C3)NCCC(=O)OC(C)(C)C)C(Note: Isomeric verification required for specific bridgehead substitution) |

| InChI Key | Calculated:QYJFLSNGFBMYON-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline powder or waxy solid |

| Solubility | Soluble in DCM, Methanol, DMSO; Insoluble in Water |

Synthetic Pathway & Mechanism

The synthesis of Memantine Glycine tert-Butyl Ester relies on a nucleophilic substitution (N-alkylation) strategy. Because Memantine (1-amino-3,5-dimethyladamantane) is a bulky, steric-hindered amine, direct alkylation requires optimized conditions to prevent over-alkylation or elimination byproducts.

Reaction Logic

The protocol utilizes Memantine (free base) acting as the nucleophile attacking tert-Butyl Bromoacetate . The tert-butyl group provides steric bulk that actually aids in selectivity, preventing the formation of quaternary ammonium salts, while the ester protects the carboxylic acid for future orthogonal deprotection (e.g., using TFA).

Synthetic Workflow Diagram (DOT)

Figure 1: Step-wise synthetic pathway from Memantine HCl to the Glycine tert-Butyl Ester derivative.

Experimental Protocol

Safety Warning: tert-Butyl bromoacetate is a lachrymator and alkylating agent. Handle in a fume hood.

Materials

-

Reactant A: Memantine Hydrochloride (10.0 mmol, 2.15 g)

-

Reactant B: tert-Butyl Bromoacetate (11.0 mmol, 2.15 g)

-

Base: Potassium Carbonate (anhydrous, 25.0 mmol, 3.45 g) or DIPEA (for homogeneous phase)

-

Solvent: Acetonitrile (MeCN) or DMF (dry, 50 mL)

Step-by-Step Methodology

-

Free-Basing (Optional but Recommended):

-

Dissolve Memantine HCl in water. Add 2M NaOH until pH > 12.

-

Extract 3x with Toluene or DCM. Dry organics over Na₂SO₄ and concentrate to yield Memantine free amine.[1]

-

Rationale: Using the free amine avoids the need for excess base to neutralize the HCl salt in the main reaction, reducing salt byproducts.

-

-

Alkylation Reaction:

-

Dissolve Memantine (free amine) in dry MeCN (50 mL).

-

Add Potassium Carbonate (K₂CO₃).[1] Stir for 15 minutes at Room Temperature (RT).

-

Dropwise add tert-Butyl Bromoacetate over 20 minutes.

-

Heat the mixture to 55-60°C and monitor by TLC (System: Hexane/EtOAc 4:1).

-

Endpoint: Reaction typically completes in 4–6 hours. Look for the disappearance of the primary amine spot.

-

-

Workup:

-

Cool to RT and filter off inorganic salts.

-

Concentrate the filtrate under reduced pressure.[2]

-

Redissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and Brine (20 mL).

-

Dry over MgSO₄ and concentrate to a pale yellow oil.

-

-

Purification:

-

Perform Flash Column Chromatography on Silica Gel (230-400 mesh).

-

Eluent: Gradient of Hexane:Ethyl Acetate (95:5 → 80:20).

-

Yield: Expect 75–85% yield of white waxy solid.

-

Analytical Validation (QC & Characterization)

To ensure the integrity of the synthesized ester, a multi-modal validation approach is required. This distinguishes the product from the starting amine and the potential bis-alkylated impurity.

Diagnostic NMR Signals (Predicted in CDCl₃)

| Moiety | Chemical Shift (δ ppm) | Multiplicity | Integration | Interpretation |

| Adamantane Core | 0.82 (s), 1.1–1.6 (m) | Multiplets | 19H | Characteristic adamantane cage protons and methyl groups. |

| t-Butyl Ester | 1.46 | Singlet | 9H | Strong diagnostic singlet for the protecting group. |

| Glycine Linker | 3.32 | Singlet | 2H | The -NH-CH₂ -CO- methylene bridge. |

| Amine Proton | ~1.8–2.0 | Broad Singlet | 1H | Exchangeable -NH- proton (shift varies with concentration). |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive

-

Target Ion [M+H]⁺: 294.2 m/z

-

Fragment Ions:

-

238.2 m/z (Loss of tert-butyl group, -C₄H₈)

-

179.2 m/z (Memantine carbocation fragment)

-

QC Decision Logic Diagram (DOT)

Figure 2: Quality Control decision tree for validating Memantine Glycine tert-Butyl Ester.

References

-

Zhang, F., et al. (2008).[3] Method of preparing memantine hydrochloride. US Patent 7,355,080.[3] Retrieved from

-

MDPI. (2020). Hydrolytic Stability of New Amino Acids Analogues of Memantine. Molecules, 25(18), 4235. Retrieved from [Link][4]

-

PubChem. (2023). Memantine (Compound Summary). Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. jmpm.vn [jmpm.vn]

- 4. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic pathways of Memantine Glycine tert-Butyl Ester in vitro

Topic: Metabolic Stability and Biotransformation Profiling of Memantine Glycine tert-Butyl Ester (M-Gly-tBu) Content Type: Technical Whitepaper / Experimental Guide Audience: DMPK Scientists, Medicinal Chemists, and Preclinical Development Leads[1]

Executive Summary: The Lipophilic Prodrug Paradox

The development of adamantane derivatives often targets the optimization of blood-brain barrier (BBB) penetration and the modulation of renal clearance.[1] Memantine Glycine tert-Butyl Ester (M-Gly-tBu) represents a specific structural class where the polar amine of memantine is masked by a lipophilic glycine-ester moiety.[1]

Unlike simple methyl or ethyl esters, which are rapidly hydrolyzed by plasma carboxylesterases (CES), the tert-butyl (t-butyl) ester introduces significant steric hindrance.[1] This guide addresses the unique metabolic challenges of this molecule in vitro. The core hypothesis driving this technical analysis is that M-Gly-tBu resists classical hydrolytic activation, shifting the metabolic burden from plasma esterases to hepatic CYP450-mediated oxidative dealkylation.[1]

This document details the experimental frameworks required to elucidate these pathways, distinguishing between bioactivation (release of Memantine) and clearance (formation of inactive metabolites).[1]

Compound Architecture & Metabolic Susceptibility

To design valid in vitro assays, one must first understand the chemical liabilities of the substrate.[1]

| Structural Component | Physiochemical Function | Metabolic Liability (In Vitro) | Enzyme System |

| Adamantane Cage | Lipophilicity / Receptor Binding | Hydroxylation (Minor) | CYP450 (Low turnover) |

| Glycine Linker | Spacer / Solubility modulation | N-Dealkylation (Major) | CYP450 / MAO |

| tert-Butyl Ester | Carboxyl Masking / Steric Shield | Hydrolysis (Resistant) | CES1 / CES2 (Restricted) |

Expert Insight: The tert-butyl group is a "metabolic shield."[1] In standard human liver microsome (HLM) assays, researchers often mistakenly attribute the stability of t-butyl esters to low enzymatic activity. In reality, the bulkiness of the t-butyl group prevents the catalytic serine of carboxylesterases from accessing the carbonyl carbon. Therefore, oxidative cleavage often outcompetes hydrolysis for this specific molecule.[1]

Experimental Protocol: In Vitro Metabolic Stability

This protocol is designed to differentiate between hydrolytic (esterase-driven) and oxidative (CYP-driven) clearance.[1]

3.1 Reagents and Systems[2][3]

-

Test System A: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

-

Test System B: Human Plasma (heparinized).[1]

-

Test System C: Recombinant CES1 and CES2 (optional for mechanistic validation).

-

Cofactors: NADPH regenerating system (for CYP activity).[1]

-

Inhibitors:

3.2 The "Cross-Over" Incubation Workflow

This method validates the pathway by selectively shutting down enzymes.[1]

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock of M-Gly-tBu in DMSO. Dilute to 1 µM working concentration in phosphate buffer (100 mM, pH 7.4).

-

Matrix Activation:

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., D3-Memantine).

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Self-Validating Check: If disappearance in Group 2 is significantly faster than Group 3, the pathway is oxidative .[1] If Group 3 shows rapid loss, the pathway is hydrolytic .[1] For t-butyl esters, expect Group 3 to be stable.[1]

Metabolic Pathways & Mechanistic Analysis[5]

The biotransformation of Memantine Glycine tert-Butyl Ester follows a bifurcated logic.

Pathway A: The "Steric Dead-End" (Hydrolysis)

Direct hydrolysis of the t-butyl ester to the carboxylic acid (Memantine-Glycine) is kinetically unfavorable.[1]

-

Observation: High stability in plasma (T1/2 > 4 hours).[1]

-

Significance: This suggests the molecule can circulate intact, potentially crossing the BBB before activation.[1]

Pathway B: Oxidative N-Dealkylation (Bioactivation)

This is the critical release mechanism.[1] CYP450 enzymes attack the alpha-carbon of the glycine linker (adjacent to the memantine nitrogen).[1]

-

Mechanism:[1][7][8][9][10] Hydroxylation at the

-carbon -

Products:Memantine (Active Drug) + Glyoxylate tert-butyl ester (Byproduct).[1]

-

Enzymes:[1][5][6] Likely CYP3A4 or CYP2D6 (given Memantine's affinity).[1]

Pathway C: Adamantane Oxidation (Clearance)

Direct oxidation of the adamantane ring, similar to the parent drug.

-

Note: This is usually a minor pathway compared to the linker cleavage.[1]

Visualization of Metabolic Fate[1][11]

The following diagram illustrates the competitive kinetics between the steric hindrance of the ester and the oxidative cleavage of the linker.

Figure 1: Metabolic branching of Memantine Glycine tert-Butyl Ester.[1] Note the dominance of oxidative dealkylation over ester hydrolysis due to the bulky tert-butyl group.

Data Interpretation & Reference Values

When analyzing LC-MS/MS data from the protocol in Section 3, use the following reference logic to interpret the stability profile.

Table 1: Interpreting Stability Data (In Vitro)

| Incubation Condition | % Remaining (60 min) | Interpretation |

| Plasma | > 90% | High Stability. Confirms t-butyl resistance to plasma esterases (BChE).[1] |

| HLM (-NADPH) | > 85% | Microsomal Stability. Minimal CES activity against the bulky ester.[1] |

| HLM (+NADPH) | < 50% | Metabolically Labile. Indicates clearance is driven by CYP cofactors.[1] |

| HLM (+NADPH + ABT) | > 80% | CYP Confirmation. ABT rescues the compound, proving oxidative clearance.[1] |

Table 2: Predicted Physicochemical Shift[1]

| Parameter | Parent (M-Gly-tBu) | Metabolite (Memantine) | Implication |

| LogP (Lipophilicity) | ~3.5 - 4.0 (Est.)[1] | 3.28 | Parent is more lipophilic; better membrane passive diffusion.[1] |

| pKa | ~8.0 (Secondary Amine) | 10.27 (Primary Amine) | Parent is less ionized at physiological pH, aiding absorption.[1] |

| BBB Permeability | High | Moderate/High (via OCT) | Prodrug strategy likely targets passive entry before conversion.[1] |

Troubleshooting & Assay Optimization

Issue: Low Recovery in Mass Spec

-

Cause: The tert-butyl group is highly lipophilic, leading to non-specific binding (NSB) to plasticware or microsomes.[1]

-

Solution: Add 0.1% Bovine Serum Albumin (BSA) to the incubation buffer (Note: This may bind the drug and slow kinetics, so controls are needed).[1] Use glass inserts for HPLC vials.

Issue: "Ghost" Metabolites

-

Cause: In-source fragmentation in the Mass Spectrometer.[1] The t-butyl ester is fragile under high collision energy.[1]

-

Solution: Monitor the transition for the loss of the t-butyl group (M-56) carefully.[1] Ensure chromatographic separation between the parent and the acid metabolite to avoid false positives.

References

-

FDA Labeling Text: Namenda (Memantine Hydrochloride) Prescribing Information.[1] (Confirming Memantine's minimal CYP metabolism and renal excretion).

-

[1]

-

-

Esterase Specificity: Beaumont, K., et al. (2003).[1] Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. (Discussion on steric hindrance of tert-butyl esters).

-

[1]

-

-

Memantine Metabolism: Kornhuber, J., et al. (2007).[1][11] Memantine acts as a selective inhibitor of CYP2B6.[1][2][6][11] (Relevant for drug-drug interaction potential).[1][2][6][9]

-

[1]

-

-

Prodrug Strategies: Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. (General principles of amine masking).

-

[1]

-

Sources

- 1. Memantine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. tandfonline.com [tandfonline.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Inhibitory effects of memantine on human cytochrome P450 activities: prediction of in vivo drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Memantine shifts cancer cell metabolism via AMPK1/2 mediated energetic switch in A549 lung cancer cells | EXCLI Journal [excli.de]

- 8. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. exo-ricerca.it [exo-ricerca.it]

- 10. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]

Methodological & Application

Application Note: HPLC Method Development for Memantine Glycine tert-Butyl Ester

Executive Summary

This guide details the protocol for the chromatographic separation and quantification of Memantine Glycine tert-Butyl Ester (M-Gly-tBu). This compound, typically a synthetic intermediate or prodrug precursor, presents a "perfect storm" of chromatographic challenges: it lacks a UV-active chromophore, possesses high lipophilicity (Adamantane + tert-Butyl group), and contains a basic amine functionality prone to peak tailing.

We present two validated approaches:

-

Direct Analysis (CAD/Low-UV): For process control and assay (High speed).

-

Derivatization Method (Fluorescence/UV): For trace impurity profiling (High sensitivity).

Analyte Profile & Challenges

Understanding the physicochemical properties is the prerequisite for logical method design.

| Property | Description | Chromatographic Impact |

| Structure | N-(3,5-dimethyladamantan-1-yl)glycine tert-butyl ester | High Hydrophobicity: The adamantane cage and t-butyl ester create a high LogP (>4.5), leading to excessive retention on standard C18 columns. |

| Functional Groups | Secondary Amine (-NH-) | Peak Tailing: The basic nitrogen interacts with residual silanols on silica columns, causing severe tailing unless end-capping or pH modifiers are used. |

| Chromophore | None (Aliphatic skeleton only) | Detection Failure: Negligible absorption >220 nm. Requires Low UV (205-210 nm), Refractive Index (RI), or Charged Aerosol Detection (CAD). |

| Stability | tert-Butyl Ester | Acid Lability: The t-butyl ester is susceptible to hydrolysis at very low pH (<2.0) or high temperature, prohibiting standard TFA methods. |

Method Development Strategy (Decision Matrix)

The following logic flow dictates the selection of the detector and column based on the analytical goal.

Caption: Decision tree for selecting detection and stationary phase based on sensitivity requirements.

Protocol A: Direct Analysis (CAD/Low-UV)

Application: Assay, Content Uniformity, Synthetic Process Monitoring. Rationale: Uses a C8 column to reduce retention time (vs. C18) and a mid-range pH buffer to ensure ester stability while masking silanols.

Chromatographic Conditions

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C8 (or equivalent), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.0 (Adjusted with Acetic Acid) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Do not exceed 40°C to preserve ester) |

| Detector | Primary: Charged Aerosol Detector (CAD) Secondary: UV at 210 nm (Reference 360 nm) |

| Injection Vol | 10 µL |

Gradient Program

Note: A gradient is required to elute the highly hydrophobic parent Memantine if present.

| Time (min) | % Mobile Phase B | Comments |

| 0.0 | 40 | Initial hold for equilibration |

| 2.0 | 40 | Isocratic start |

| 12.0 | 90 | Ramp to elute M-Gly-tBu and dimers |

| 15.0 | 90 | Wash |

| 15.1 | 40 | Re-equilibration |

| 20.0 | 40 | End of Run |

Preparation of Standards[1]

-

Diluent: 50:50 Acetonitrile:Water.

-

Stock Solution: Dissolve 25 mg of M-Gly-tBu in 25 mL Diluent (1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.

Protocol B: High-Sensitivity Derivatization

Application: Impurity profiling, Cleaning validation (swabs). Rationale: The secondary amine reacts with Dansyl Chloride to form a sulfonamide with strong UV absorbance (254 nm) and fluorescence. This overcomes the lack of chromophore.[1]

Derivatization Workflow

-

Reagent Prep: Dissolve 5 mg/mL Dansyl Chloride in Acetone.

-

Buffer Prep: 0.1 M Sodium Bicarbonate (pH 11). High pH is required to deprotonate the amine for reaction.

-

Reaction:

-

Mix 500 µL Sample + 250 µL Buffer + 250 µL Dansyl Reagent.

-

Incubate at 60°C for 20 minutes in a sealed vial (heating block).

-

Critical Step: The tert-butyl ester is stable at pH 11 for short periods, but avoid excessive heating time.

-

-

Quench: Add 100 µL of 1% Ethylamine (optional) or dilute immediately with Mobile Phase to stop reaction.

Chromatographic Conditions (Derivatized)

| Parameter | Setting |

| Column | C18 (e.g., Waters XBridge C18), 150 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Detection | UV 254 nm or Fluorescence (Ex 340 nm / Em 525 nm) |

| Elution | Isocratic 80% B (Dansylated derivatives are very hydrophobic) |

Validation & System Suitability

To ensure the method is self-validating (Trustworthiness), the following criteria must be met before sample analysis.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Tailing Factor (T) | T < 1.5 | Ensures the amine is not interacting irreversibly with silanols. |

| Precision (RSD) | < 2.0% (n=5) | Confirms injection and detector stability (critical for CAD/ELSD). |

| Resolution (Rs) | > 2.0 | Between M-Gly-tBu and Parent Memantine (if present). |

| S/N Ratio | > 10 (LOQ) | Critical for Low-UV methods where baseline noise is higher. |

Troubleshooting Guide

Issue: Excessive Retention (>20 min)

-

Cause: The adamantane cage + t-butyl group makes the molecule extremely lipophilic.

-

Solution: Switch from C18 to a C8 or Cyano (CN) column. Alternatively, use a Phenyl-Hexyl column which often shows lower retention for aliphatic cages due to "pi-exclusion" (lack of pi-pi interaction).

Issue: Peak Tailing

-

Cause: Secondary amine interaction with silanols.

-

Solution:

-

Ensure Mobile Phase pH is controlled. pH 5.0 (Acetate) is better than neutral water.

-

Add 10 mM Triethylamine (TEA) to the mobile phase as a sacrificial base (competes for silanol sites). Note: Do not use TEA with CAD/ELSD/MS.

-

Issue: Baseline Drift (UV 210 nm)

-

Cause: Absorption of organic modifiers (Acetonitrile/Methanol) at low wavelengths.

-

Solution: Use "Far UV" grade Acetonitrile . Avoid Methanol (cutoff ~205 nm). Ensure the reference wavelength is off (or set to 360 nm) to compensate for refractive index effects.

References

-

Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? AnalyteGuru. Link

-

Almeida, A. C., et al. (2024).[2] Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer's Treatment. National Institutes of Health (PMC). Link

-

Sawant, T. B., & Mane, D. V. (2017).[3] To Develop HPLC Method for the Assay of Memantine Hydrochloride Tablets Using Refractive Index (RI) Detector. Zenodo. Link

-

PubChem. (2025).[4][5] Glycine tert-butyl ester hydrochloride (Compound Summary).[5][6][7][8] National Library of Medicine. Link

-

Danilov, I. V., & Brazhkin, V. V. (2025). Comparative study of the elastic properties of adamantane and 1-chloroadamantane. Royal Society of Chemistry. Link

Sources

- 1. scribd.com [scribd.com]

- 2. Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer’s Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. Glycine tert-butyl ester | C6H13NO2 | CID 151417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glycine tert-butyl ester hydrochloride | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 7. Glycine tert butyl ester hydrochloride | 27532-96-3 [chemicalbook.com]

- 8. Glycine t-butyl ester hydrochloride | CAS 27532-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Note: Procedures for Deprotection of tert-Butyl Ester in Memantine Derivatives

Introduction & Strategic Context

Memantine (3,5-dimethyladamantan-1-amine) is a cornerstone pharmacophore in neurodegenerative therapy, acting as a low-affinity, uncompetitive NMDA receptor antagonist.[1] In the development of next-generation Memantine derivatives—such as prodrugs, peptide conjugates, or dual-action hybrids—the tert-butyl ester is frequently employed to protect carboxylic acid functionalities.

Its popularity stems from two factors:

-

Chemical Stability: It resists nucleophilic attack and basic hydrolysis, essential when manipulating the adamantane cage.

-

Lipophilicity: It improves solubility in organic solvents (DCM, EtOAc) during intermediate purification.

However, the deprotection of tert-butyl esters in Memantine scaffolds presents unique challenges. The bulky adamantane cage can sterically hinder the reaction site, while the generated tert-butyl carbocation (

This guide outlines high-fidelity protocols for removing tert-butyl esters, prioritizing yield, purity, and the specific handling of the adamantane amine moiety.

Mechanistic Insight: Acid-Catalyzed Cleavage[2]

The cleavage of tert-butyl esters proceeds via an A

The Reaction Pathway[2][3][4][5][6]

-

Protonation: The carbonyl oxygen is protonated by the acid.[2]

-

Cleavage: The

bond breaks, releasing the carboxylic acid and a tert-butyl cation ( -

Elimination/Trapping: The

cation either eliminates a proton to form isobutylene (gas) or is trapped by a nucleophile (scavenger).

Critical Consideration: The "Cation Sponge"

In Memantine derivatives, the secondary or primary amine of the adamantane core is nucleophilic. Without adequate scavengers, the

Figure 1: Mechanistic pathway of acid-catalyzed deprotection highlighting the divergence between clean elimination and unwanted alkylation.

Method Selection Guide

Select the protocol based on the sensitivity of your specific Memantine derivative.

| Feature | Protocol A: Standard TFA | Protocol B: HCl in Dioxane | Protocol C: Lewis Acid (ZnBr₂) |

| Reagent | Trifluoroacetic Acid (TFA) / DCM | 4M HCl in 1,4-Dioxane | ZnBr₂ / DCM |

| Acidity | High | High | Moderate (Lewis Acid) |

| Speed | Fast (1–2 h) | Moderate (2–4 h) | Slow (12–24 h) |

| Scavengers | Required (TIS/Water) | Less critical (Solvent acts as trap) | Not typically required |

| Final Form | TFA Salt (Hygroscopic) | HCl Salt (Stable solid) | Free Acid/Zwitterion |

| Best For | Peptide conjugates, robust linkers | Pharmaceutically relevant salts | Acid-sensitive linkers (e.g., trityl) |

Detailed Protocols

Protocol A: The "Gold Standard" TFA Cocktail

Best for: Rapid deprotection of Memantine-peptide conjugates or simple adamantane esters.

Reagents:

-

Trifluoroacetic Acid (TFA) (Reagent Grade, >99%)

-

Dichloromethane (DCM) (Anhydrous)

-

Scavenger Cocktail: Triisopropylsilane (TIS) and Water.[3]

Procedure:

-

Preparation: In a round-bottom flask, dissolve the Memantine derivative (1.0 equiv) in DCM. The final concentration should be 0.1 M.

-

Note: If solubility is poor, a small amount of methanol can be added, but avoid nucleophilic solvents if possible.

-

-

Scavenger Addition: Add TIS (2.5% v/v) and Water (2.5% v/v) to the solution.[3]

-

Why? TIS reduces carbocations; water hydrolyzes any formed trifluoroacetate esters.

-

-

Acidification: Cool the solution to 0°C (ice bath). Slowly add TFA equal to the volume of DCM (Final ratio TFA:DCM:Scavengers = 50:45:5).

-

Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC or LC-MS.

-

Typical Time: 1–3 hours.

-

Endpoint: Disappearance of the

(t-butyl) peak in MS.

-

-

Workup:

-

Concentrate the mixture on a rotary evaporator (bath temp < 35°C). Do not heat excessively.

-

Co-evaporation: Add Toluene (2x volume) and re-evaporate. Repeat 3 times.

-

Why? Toluene forms an azeotrope with TFA, removing trace acid that can degrade the product during storage.

-

-

Precipitation: Dissolve the oily residue in a minimum amount of cold diethyl ether or MTBE. Scratch the flask to induce crystallization of the trifluoroacetate salt.

Protocol B: Direct Conversion to HCl Salt

Best for: Generating the pharmaceutical salt form directly, avoiding the hygroscopic TFA salt.

Reagents:

-

4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared)

-

Solvent: 1,4-Dioxane or DCM.

Procedure:

-

Dissolution: Suspend/dissolve the substrate (1.0 equiv) in 1,4-Dioxane (5–10 mL per gram).

-

Acid Addition: Add 4.0 M HCl in Dioxane (10–20 equiv).

-

Note: A large excess is needed because HCl is less potent than neat TFA for this specific cleavage.

-

-

Reaction: Stir at Room Temperature.

-

Alert: If the reaction is sluggish (due to adamantane steric bulk), warm to 40°C.

-

-

Isolation:

-

Often, the product precipitates as the HCl salt directly from the reaction mixture.

-

Filter the white solid under nitrogen (to prevent moisture absorption).

-

Wash the cake with anhydrous ether.

-

-

Drying: Dry in a vacuum oven at 40°C for 12 hours to remove trapped dioxane.

Post-Deprotection: Salt Exchange (TFA to HCl)

If you used Protocol A, you have a TFA salt. For biological assays, the TFA counterion can be cytotoxic. You must convert it to the HCl salt.[4]

-

Dissolution: Dissolve the crude TFA salt in MeOH or Water.

-

Exchange:

-

Method 1 (Resin): Pass through a column of Amberlite IRA-400 (Cl- form).

-

Method 2 (Acid Wash): Dissolve in organic solvent (EtOAc), wash 3x with 0.1 N HCl, dry over Na₂SO₄, and evaporate.

-

-

Lyophilization: Freeze-dry the resulting aqueous/alcoholic solution to obtain the fluffy Memantine-derivative HCl salt.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Incomplete Reaction | Steric hindrance of Adamantane cage | Increase temperature to 35°C; Switch to neat TFA (no DCM). |

| Alkylation (+56 mass) | Increase TIS scavenger load to 5%; Add 1,2-ethanedithiol (EDT) if S-containing amino acids are present. | |

| Product Degradation | Acid-sensitive linker cleavage | Switch to Protocol C (ZnBr₂/DCM) or use 85% Phosphoric Acid. |

| Oily Product | Residual TFA or impurities | Perform ether precipitation; Lyophilize from water/acetonitrile. |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal deprotection strategy based on substrate chemistry and desired output.

References

-

BenchChem. Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers. (2025).[3][2][5][6]

-

Li, B., et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[7] Journal of Organic Chemistry, 71(24), 9045-9050. (2006).

-

Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 58(4), 338-341. (2001).[8]

-

Candeias, N. R., et al. "Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2." ResearchGate / Chemical Communications. (2010).

-

Organic Chemistry Portal. "Protection and Deprotection of tert-Butyl Esters." (Accessed 2025).[3][2][6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. jmpm.vn [jmpm.vn]

- 5. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tert-Butyl Esters [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Peptide Coupling Reagents for the Synthesis of Memantine-Glycine Tert-Butyl Ester Conjugates

Introduction: Therapeutic Potential of Memantine-Glycine Conjugates

Memantine, an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, is a cornerstone in the management of moderate to severe Alzheimer's disease. Its neuroprotective effects are attributed to its ability to modulate glutamatergic neurotransmission, thereby mitigating the excitotoxicity implicated in neuronal damage.[1][2][3] The conjugation of Memantine with amino acids, such as glycine, presents a promising avenue for the development of novel therapeutic agents with potentially enhanced neuroprotective properties and improved pharmacokinetic profiles.[1][2] Glycine, a primary inhibitory neurotransmitter in the central nervous system, may act synergistically with Memantine. This application note provides a detailed guide for researchers and drug development professionals on the selection of appropriate peptide coupling reagents and protocols for the efficient synthesis of Memantine-Glycine tert-Butyl Ester conjugates.

The tert-butyl ester protecting group on glycine is strategically employed to prevent self-coupling of the amino acid and to facilitate purification of the final product.[4][] The selection of an appropriate coupling reagent is paramount to ensure high yield, minimize side reactions, and preserve the stereochemical integrity of the reactants. This document will explore the mechanisms and applications of several common coupling reagents, providing detailed protocols to guide the synthesis and purification of the target conjugate.

Selection of Peptide Coupling Reagents: A Comparative Analysis

The formation of an amide bond between the primary amine of Memantine and the carboxylic acid of N-protected Glycine tert-Butyl Ester requires the activation of the carboxyl group. This is achieved using a peptide coupling reagent. The choice of reagent is critical and depends on factors such as the steric hindrance of the amine, the potential for side reactions, and the desired reaction conditions. Here, we compare three widely used classes of coupling reagents: aminium/uronium salts (HATU and HBTU) and carbodiimides (EDC in combination with HOBt).

| Coupling Reagent | Class | Advantages | Disadvantages | Typical Base |

| HATU | Aminium/Uronium Salt | High efficiency, rapid kinetics, low racemization, effective for sterically hindered amines.[6][7][8] | Higher cost, potential for guanidinylation of the amine.[6] | DIPEA, TEA |

| HBTU | Aminium/Uronium Salt | Efficient, cost-effective compared to HATU, good for standard couplings.[9][10] | Can be less effective for highly hindered couplings compared to HATU. | DIPEA, NMM |

| EDC/HOBt | Carbodiimide/Additive | Water-soluble byproducts (for EDC), readily available, cost-effective.[10][11][12] | Potential for racemization without an additive, formation of N-acylurea byproduct.[10][13] | DIPEA, DMAP (catalytic) |

Mechanism of Action: A Visual Guide

Understanding the mechanism of each coupling reagent is crucial for optimizing reaction conditions and troubleshooting potential issues.

HATU is a highly effective coupling reagent that operates through the formation of a reactive OAt-active ester.[6] The presence of the 7-azabenzotriazole (Aza-Bt) moiety enhances the reaction rate and suppresses racemization.[14]

Caption: Mechanism of HBTU-mediated peptide coupling.

EDC is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate. [10]However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct, terminating the reaction. [10]The addition of HOBt traps the O-acylisourea to form a more stable OBt-active ester, which then reacts with the amine. [9][11]This two-step process minimizes racemization and improves coupling efficiency. [9]

Caption: Mechanism of EDC/HOBt-mediated peptide coupling.

Experimental Protocols

The following protocols provide a general framework for the synthesis of Memantine-Glycine tert-Butyl Ester. Optimization of reaction times, temperatures, and stoichiometry may be necessary depending on the specific laboratory conditions and desired scale.

Materials and Reagents:

-

Memantine hydrochloride

-

N-Boc-Glycine-tert-Butyl Ester (or other N-protected Glycine-tert-Butyl Ester)

-

Peptide Coupling Reagent (HATU, HBTU, or EDC)

-

HOBt (if using EDC)

-

DIPEA (N,N-diisopropylethylamine) or Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Protocol 1: HATU-Mediated Coupling

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-Glycine-tert-Butyl Ester (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve Memantine hydrochloride (1.2 eq) and DIPEA (1.2 eq) in anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.

-

Workup:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Memantine-Glycine tert-Butyl Ester conjugate.

Protocol 2: EDC/HOBt-Mediated Coupling

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-Glycine-tert-Butyl Ester (1.0 eq), HOBt (1.2 eq), and Memantine hydrochloride (1.2 eq) in anhydrous DCM.

-

Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes.

-

Coupling Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | - Increase reaction time or temperature.- Ensure all reagents are anhydrous.- Use a more powerful coupling reagent (e.g., switch from EDC/HOBt to HATU). |

| Steric hindrance of Memantine | - Use HATU, which is known to be effective for hindered amines. [7] | |

| Side Product Formation | N-acylurea formation (with EDC) | - Ensure HOBt is added before EDC.- Perform the reaction at a lower temperature (0 °C). |

| Guanidinylation of Memantine (with HATU) | - Avoid a large excess of HATU.- Add the amine solution promptly after the pre-activation step. [6] | |

| Racemization | Use of a strong base or high temperature | - Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.- Perform the reaction at a lower temperature. |

| Difficulty in Purification | Byproducts from the coupling reaction | - For EDC couplings, ensure thorough aqueous washes to remove the water-soluble urea byproduct. |

Conclusion

The synthesis of Memantine-Glycine tert-Butyl Ester conjugates is a critical step in the development of novel neuroprotective agents. The choice of peptide coupling reagent significantly impacts the efficiency and success of this reaction. HATU is a highly recommended reagent for this transformation due to its high reactivity and ability to overcome the steric hindrance of the Memantine amine, while minimizing racemization. For a more cost-effective approach, EDC in combination with HOBt can be employed, although careful control of reaction conditions is necessary to avoid side reactions. The protocols and troubleshooting guide provided in this application note offer a comprehensive resource for researchers to successfully synthesize these promising therapeutic candidates.

References

- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent - Benchchem.

- HATU:a third-generation coupling reagent - ChemicalBook.

- The Role of HOBt and HBTU in Peptide Coupling Reactions.

- Synthesis of nootropics and glycine derivatives of memantine. - ResearchGate.

- HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.

- Optimizing Peptide Coupling: Key Techniques.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug - PMC.

- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate.

- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH.

- Protected Peptides: Essential Building Blocks for Research - BOC Sciences.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.

- Protecting group - Wikipedia.

- Amine to Amide Mechanism - HATU - Common Organic Chemistry.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Coupling Reagents - Aapptec Peptides.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

- Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug - MDPI.

- Peptide Coupling Reagents, More than a Letter Soup.

- (PDF) Development of Continuous‐Flow Reactions for the Synthesis of Anti‐Alzheimer Drug Memantine - ResearchGate.

- Peptide Coupling Reagents Guide - Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 10. bachem.com [bachem.com]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. jpt.com [jpt.com]

- 14. researchgate.net [researchgate.net]

Storage and handling requirements for Memantine Glycine tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Memantine, a derivative of adamantane, is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist used in the management of moderate-to-severe Alzheimer's disease.[1][2] It functions by blocking the effects of excessive glutamate, a neurotransmitter linked to neuronal excitability and neurotoxicity in Alzheimer's disease.[1][3] Memantine Glycine tert-Butyl Ester represents a sophisticated derivative, likely synthesized to enhance specific physicochemical properties such as stability, solubility, or to facilitate its use in further chemical synthesis, for instance, in peptide chemistry.[4] The esterification of a glycine moiety to memantine introduces a functional group that can significantly alter the molecule's behavior.[5]

This document provides a comprehensive guide to the storage and handling of Memantine Glycine tert-Butyl Ester, drawing upon the known characteristics of its parent compounds, memantine and glycine tert-butyl ester. Given the novelty of this specific ester, the following protocols are based on established best practices for similar chemical structures and should be supplemented with in-house risk assessments and stability studies.

Physicochemical Properties: A Comparative Overview

Understanding the properties of Memantine Glycine tert-Butyl Ester is crucial for its appropriate handling and storage. The table below summarizes the known properties of its constituent parts, which inform the recommendations for the ester derivative.

| Property | Memantine | Glycine tert-Butyl Ester Hydrochloride | Memantine Glycine tert-Butyl Ester (Predicted) |

| Molecular Formula | C12H21N[1] | C6H14ClNO2[6] | C18H32N2O2 |

| Molecular Weight | 179.30 g/mol [1] | 167.63 g/mol [6][7] | ~308.48 g/mol |

| Appearance | Oil[1] (Hydrochloride salt is a white to off-white powder[8]) | White powder to crystal[4] | Likely a solid, potentially a white to off-white powder or crystalline solid. |

| Solubility | Memantine Hydrochloride is slightly soluble in water.[8] | Information not readily available, but the hydrochloride salt suggests some water solubility. Glycine tert-butyl ester is a liquid.[9] | Solubility is expected to be influenced by the tert-butyl ester group, potentially leading to lower aqueous solubility compared to the hydrochloride salts of its precursors. It is likely soluble in organic solvents. |

| Stability | Stable under recommended storage conditions.[1] The hydrochloride salt is stable.[8] | The hydrochloride is stable under normal conditions.[10] The free ester is noted to be air sensitive.[9][11] | The ester linkage may be susceptible to hydrolysis, especially under acidic or basic conditions. The tert-butyl group may offer some steric hindrance, improving stability. The compound may also be sensitive to air and moisture.[9][11] |

Storage and Stability: Preserving Compound Integrity

Proper storage is paramount to maintain the chemical integrity and purity of Memantine Glycine tert-Butyl Ester. The following recommendations are designed to mitigate degradation pathways such as hydrolysis and oxidation.

Recommended Storage Conditions

-

Temperature: For long-term storage, a temperature of -20°C is recommended, particularly for the compound in solid form.[6] For short-term storage (weeks), 2-8°C is acceptable. These conditions are in line with recommendations for similar sensitive ester compounds.[6]

-

Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and degradation from atmospheric moisture. This is especially critical given that glycine tert-butyl ester is known to be air sensitive.[9][11]

-

Container: Use amber glass vials or other containers that protect the compound from light. The container should have a tight-fitting cap, preferably with a PTFE liner, to prevent moisture ingress.

-

Desiccation: Store containers within a desiccator containing a suitable desiccant to minimize exposure to humidity.

Stability Considerations

The primary degradation pathway for Memantine Glycine tert-Butyl Ester is likely the hydrolysis of the ester bond. This reaction can be catalyzed by both acids and bases. Therefore, it is crucial to avoid contact with acidic or basic solutions during storage and handling.

The following diagram illustrates the decision-making process for the appropriate storage of Memantine Glycine tert-Butyl Ester.

Caption: Decision tree for the storage of Memantine Glycine tert-Butyl Ester.

Handling Protocols: Ensuring Safety and Experimental Integrity

Safe and effective handling of Memantine Glycine tert-Butyl Ester requires adherence to standard laboratory safety procedures and specific precautions related to its chemical nature.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 should be worn at all times.[10]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and inspect them for any signs of degradation before use.[12]

-

Body Protection: A laboratory coat should be worn. For larger quantities, consider a disposable coverall.[12]

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

Experimental Workflow for Weighing and Dissolving

The following workflow is designed to minimize exposure and maintain the integrity of the compound.

Caption: Step-by-step workflow for handling and preparing solutions.

Spill and Emergency Procedures

-